molecular formula C5H6Br3N3 B1436081 3,5-Dibromo-pyridine-2,6-diamine hydrobromide CAS No. 1276615-05-4

3,5-Dibromo-pyridine-2,6-diamine hydrobromide

Cat. No. B1436081
M. Wt: 347.83 g/mol
InChI Key: JADPUMOPBWURME-UHFFFAOYSA-N
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Description

3,5-Dibromo-pyridine-2,6-diamine hydrobromide (CAS Number: 1276615-05-4) is a chemical compound with the molecular formula C5H6Br3N3 . It is a tan solid and has a molecular weight of approximately 347.83 g/mol . The IUPAC name for this compound is 3,5-dibromopyridine-2,6-diamine hydrobromide .


Molecular Structure Analysis

The molecular structure of 3,5-Dibromo-pyridine-2,6-diamine hydrobromide consists of a pyridine ring with two amino groups (NH2) and two bromine atoms (Br) attached at the 3rd and 5th positions. The hydrobromide salt forms due to the presence of an additional bromide ion (Br-) .

Scientific Research Applications

Coordination Chemistry and Complex Formation

Research emphasizes the versatility of pyridine derivatives in coordination chemistry, demonstrating their capacity to form complex compounds with various metals. These complexes are noted for their significant spectroscopic, structural, and magnetic properties, which have implications for both biological and electrochemical activities. Such findings suggest the potential for "3,5-Dibromo-pyridine-2,6-diamine hydrobromide" in forming novel coordination complexes with unique properties (Boča, Jameson, & Linert, 2011).

Organic Synthesis and Catalysis

The application of pyridine and its derivatives in organic synthesis is substantial, particularly as intermediates in the synthesis of biologically active compounds. Their structural versatility allows for the development of diverse synthetic pathways, highlighting the potential role of "3,5-Dibromo-pyridine-2,6-diamine hydrobromide" in facilitating the synthesis of complex organic molecules (Parmar, Vala, & Patel, 2023).

Potential in Drug Discovery

Research into heterocyclic N-oxide molecules, including pyridine derivatives, underscores their significance in drug discovery due to their functional diversity and biological importance. These compounds have shown potential in various medicinal applications, including as anticancer, antibacterial, and anti-inflammatory agents. This suggests the possible application of "3,5-Dibromo-pyridine-2,6-diamine hydrobromide" in the development of new pharmaceuticals (Li et al., 2019).

Pyridine Derivatives in Medicinal Chemistry

The medicinal importance of pyridine derivatives is well-documented, with numerous compounds finding clinical use. Their diverse biological activities make them valuable in the development of new therapeutic agents, suggesting potential research avenues for "3,5-Dibromo-pyridine-2,6-diamine hydrobromide" in medicinal chemistry (Altaf et al., 2015).

Chemosensing Applications

The high affinity of pyridine derivatives for various ions and neutral species underscores their utility as chemosensors. This property could be explored for "3,5-Dibromo-pyridine-2,6-diamine hydrobromide," potentially leveraging its unique structure for the detection of specific chemical entities in complex mixtures (Abu-Taweel et al., 2022).

Safety And Hazards

As with any chemical compound, safety precautions are essential. Researchers handling 3,5-Dibromo-pyridine-2,6-diamine hydrobromide should follow standard laboratory safety protocols. It is advisable to consult the Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

3,5-dibromopyridine-2,6-diamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Br2N3.BrH/c6-2-1-3(7)5(9)10-4(2)8;/h1H,(H4,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADPUMOPBWURME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Br)N)N)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-pyridine-2,6-diamine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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